molecular formula C16H17N3O4S B6395222 2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-36-8

2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395222
CAS RN: 1261968-36-8
M. Wt: 347.4 g/mol
InChI Key: KGOZRJGIISGRMC-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, or 2-APS, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is used as a ligand for a number of membrane receptors, including the nicotinic acetylcholine receptor. 2-APS has been studied for its potential use as an anti-inflammatory agent and for its potential to modulate the activity of the nicotinic acetylcholine receptor.

Scientific Research Applications

2-APS has a wide range of applications in scientific research. It is commonly used as a ligand for nicotinic acetylcholine receptors, and has been studied for its potential to modulate the activity of the receptor. In addition, 2-APS has been studied for its potential to act as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models of inflammation. 2-APS has also been studied for its potential to act as an antioxidant, and has been shown to reduce oxidative stress in a variety of cell types.

Mechanism of Action

2-APS has been shown to act as a ligand for the nicotinic acetylcholine receptor. This receptor is a member of the Cys-loop family of ligand-gated ion channels, which are found in the central nervous system and peripheral nervous system. When 2-APS binds to the receptor, it causes the receptor to open and allow ions to flow through. This results in the activation of the receptor, which leads to a variety of cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects
2-APS has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce oxidative stress in a variety of cell types. In addition, 2-APS has been shown to modulate the activity of the nicotinic acetylcholine receptor, which can lead to a variety of cellular responses, including the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-APS has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. It is also relatively stable, and can be stored for long periods of time without losing its activity. The main limitation of 2-APS is that it is not very soluble in water, so it must be dissolved in organic solvents for use in experiments.

Future Directions

There are a number of potential future directions for research on 2-APS. One potential direction is to further study its potential to act as an anti-inflammatory agent. Another potential direction is to further study its potential to modulate the activity of the nicotinic acetylcholine receptor. Additionally, further research could be done to explore its potential to act as an antioxidant. Finally, further research could be done to explore its potential applications in drug design and development.

Synthesis Methods

2-APS can be synthesized in a two-step process. The first step involves the condensation of pyrrolidine-3-sulfonyl chloride with nicotinic acid to form the intermediate 2-pyrrolidinylsulfonylnicotinic acid. This intermediate is then reacted with 3-amino-2-hydroxybenzaldehyde in the presence of a base to form 2-APS. The synthesis of 2-APS has been reported to have a high yield of 95%.

properties

IUPAC Name

2-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-4-3-5-13(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOZRJGIISGRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688465
Record name 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-36-8
Record name 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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